PD 168077 maleate

Descripción general

Descripción

Maleato de PD 168077: es un agonista potente y selectivo para el receptor de dopamina D4. Tiene una alta afinidad por el receptor D4, mostrando una selectividad de más de 400 veces sobre el receptor D2 y más de 300 veces sobre el receptor D3 . Este compuesto es ampliamente utilizado en la investigación en neurociencia para estudiar el papel de los receptores de dopamina en varios procesos fisiológicos y patológicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El maleato de PD 168077 se sintetiza a través de un proceso químico de múltiples pasos. Los pasos clave involucran la formación de la estructura central, seguida de la introducción de grupos funcionales que confieren selectividad para el receptor D4. La ruta sintética típicamente implica:

- Formación del anillo de piperazina.

- Introducción del grupo cianofenilo.

- Acoplamiento con metilbenzamida.

- Formación de la sal de maleato.

Métodos de producción industrial: La producción industrial de maleato de PD 168077 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El producto final se purifica mediante recristalización y otras técnicas de purificación para lograr una pureza de más del 98% .

Análisis De Reacciones Químicas

Tipos de reacciones: El maleato de PD 168077 se somete a varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando potencialmente la actividad del compuesto.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales, lo que puede afectar la selectividad y la potencia del compuesto.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de boro sódico.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos deshidroxilados.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure:

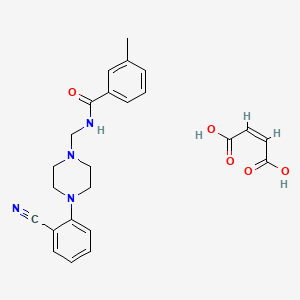

- Name: N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate

- Molecular Formula: CHNOCHO

- Ki Value: 8.7 nM (D4 receptor)

PD 168077 maleate exhibits over 400-fold selectivity for the D4 receptor compared to D2 and over 300-fold compared to D3 receptors, indicating its potential for targeted therapeutic applications without significant off-target effects .

Modulation of GABAergic Signaling

PD 168077 has been shown to modulate GABAergic signaling in the prefrontal cortex (PFC). Studies indicate that application of PD 168077 reduces GABAA receptor currents, suggesting a role in synaptic transmission and plasticity. This modulation is mediated through protein kinase A (PKA) pathways, which are crucial for dopaminergic signaling .

Table 1: Effects of PD 168077 on GABAA Receptor Currents

| Concentration (μM) | Current Amplitude Reduction (%) | Sample Size (n) |

|---|---|---|

| 20 | 15.4 ± 0.6 | 86 |

| 50 | Not specified | Not specified |

Pro-Erectile Effects

Research has demonstrated that PD 168077 induces penile erection in male rats via central mechanisms involving the paraventricular nucleus of the hypothalamus. The proerectile effect is dose-dependent, with significant increases in erection episodes observed at effective doses .

Table 2: Dose-Response Effects of PD 168077 on Penile Erection

| Dose (ng) | Erection Episodes (mean ± SEM) |

|---|---|

| 50 | 0.3 ± 0.03 |

| 200 | 1.7 ± 0.21 |

Behavioral Studies

In behavioral pharmacology, PD 168077 has been utilized to study its effects on locomotor activity and reinstatement of drug-seeking behavior. Its administration has shown varying effects on locomotion, indicating its complex role in modulating dopaminergic pathways related to reward and motivation .

Potential Therapeutic Applications

The unique properties of this compound suggest several therapeutic avenues:

- Schizophrenia Treatment: Given its selective action on D4 receptors, there is potential for PD 168077 to mitigate symptoms associated with schizophrenia without the side effects linked to broader dopamine receptor antagonists.

- Sexual Dysfunction: Its proerectile properties may offer insights into treating erectile dysfunction through targeted dopaminergic modulation.

- Neurodegenerative Disorders: Understanding its role in GABAergic signaling could lead to novel treatments for conditions characterized by impaired synaptic function.

Case Study: Dopamine Receptor Modulation in Animal Models

A study investigated the effects of PD 168077 on dopamine release and behavior in rat models. The administration resulted in increased extracellular dopamine levels in the nucleus accumbens, correlating with enhanced sexual behavior metrics . This reinforces the compound's potential as a therapeutic agent targeting dopaminergic pathways.

Mecanismo De Acción

El maleato de PD 168077 ejerce sus efectos uniéndose selectivamente y activando los receptores de dopamina D4. Esta activación conduce a la modulación de las vías de señalización intracelular, incluida la translocación de la proteína quinasa II dependiente de calcio/calmodulina a los sitios postsinápticos en las neuronas . La alta selectividad del compuesto para el receptor D4 sobre otros subtipos de receptores de dopamina es un factor clave en su mecanismo de acción.

Comparación Con Compuestos Similares

El maleato de PD 168077 es único en su alta selectividad para el receptor de dopamina D4. Compuestos similares incluyen:

Quinpirole: Un agonista del receptor de dopamina con menor selectividad para el receptor D4.

Ropinirole: Otro agonista del receptor de dopamina utilizado en el tratamiento de la enfermedad de Parkinson, con una actividad receptora más amplia.

Sumanirole: Un agonista selectivo del receptor D2 con diferentes perfiles de afinidad del receptor.

El maleato de PD 168077 destaca por su excepcional selectividad para el receptor D4, lo que lo convierte en una herramienta valiosa en la investigación centrada en este subtipo de receptor específico.

Actividad Biológica

PD 168077 maleate is a selective agonist for the dopamine D4 receptor, exhibiting high affinity and specificity. Its chemical structure is characterized as N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate, with a Ki value of approximately 8.7 nM, indicating its potency in activating D4 receptors while showing over 400-fold selectivity against D2 and over 300-fold selectivity against D3 receptors . This compound has been studied for its potential therapeutic applications, particularly in neuropharmacology.

This compound functions primarily through the activation of dopamine D4 receptors. This activation has been linked to various physiological effects, including modulation of neurotransmitter release and synaptic plasticity. Notably, it induces the synaptic translocation of CaMK II (calcium/calmodulin-dependent protein kinase II) to postsynaptic sites in cultured prefrontal cortical neurons, which is crucial for synaptic signaling and plasticity .

Effects on Penile Erection

Research has demonstrated that PD 168077 can induce penile erection in male rats when administered into specific brain regions such as the paraventricular nucleus (PVN) of the hypothalamus. The dose-response relationship indicates that doses ranging from 50 ng to 200 ng significantly enhance erection episodes, with maximal effects observed at higher doses . The pro-erectile effects are mediated by increased nitric oxide (NO) production within the PVN, which is essential for erectile function.

Dose-Response Data

| Dose (ng) | Erection Episodes |

|---|---|

| 50 | 0.3 ± 0.03 |

| 100 | 1.0 ± 0.15 |

| 200 | 1.7 ± 0.21 |

This data illustrates the compound's efficacy in modulating erectile function through central mechanisms involving dopamine D4 receptor activation .

Neurophysiological Effects

In addition to its effects on sexual function, PD 168077 has been shown to influence gamma oscillations in the hippocampus, a critical area for learning and memory. Activation of D4 receptors increases gamma oscillation power, which can be inhibited by specific antagonists like L745,870 . This suggests a broader role for D4 receptor activation in cognitive processes.

Case Studies and Research Findings

- Dopamine D4 Receptor Agonists Inducing Penile Erection :

- Cognitive Enhancement :

- Modulation of Neurotransmission :

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O.C4H4O4/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21;5-3(6)1-2-4(7)8/h2-8,13H,9-12,15H2,1H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEUGRPISCANHO-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042601 | |

| Record name | N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630117-19-0 | |

| Record name | PD-168077 maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630117190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-168077 MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YX2UJ5W5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.